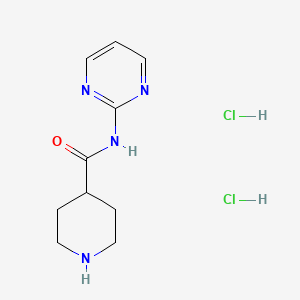

N-(pyrimidin-2-yl)piperidine-4-carboxamide dihydrochloride

Description

Properties

IUPAC Name |

N-pyrimidin-2-ylpiperidine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O.2ClH/c15-9(8-2-6-11-7-3-8)14-10-12-4-1-5-13-10;;/h1,4-5,8,11H,2-3,6-7H2,(H,12,13,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZKXBCQYOMYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=NC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(pyrimidin-2-yl)piperidine-4-carboxamide dihydrochloride is Protein Kinase B (PKB), also known as Akt. PKB is a key component of intracellular signaling pathways that regulate growth and survival. It is frequently deregulated in cancer, making it an attractive target for cancer therapy.

Mode of Action

this compound acts as an ATP-competitive inhibitor of PKB. It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB. This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR.

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB pathway. The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane. The inhibition of PKB by this compound disrupts this pathway, affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.

Biochemical Analysis

Biochemical Properties

Piperidine derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities. They are known to interact with various enzymes and proteins, influencing biochemical reactions.

Biological Activity

N-(pyrimidin-2-yl)piperidine-4-carboxamide dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in oncology and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound features both a pyrimidine and a piperidine ring, which contribute to its unique chemical properties. The compound can undergo various chemical reactions, including oxidation and substitution, leading to the formation of derivatives with potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with DNA. The compound binds to DNA, altering its structure and inhibiting replication processes. This inhibition is crucial for preventing tumor cell growth and proliferation. Additionally, it interferes with angiogenesis, which is essential for tumor development.

Biological Activity Overview

The compound has been studied for its pharmacological effects, particularly in the context of cancer treatment. Here are some key findings:

| Activity | Description |

|---|---|

| Anti-cancer Properties | Demonstrated inhibition of tumor cell growth by disrupting DNA replication and transcription processes. |

| Angiogenesis Inhibition | Interferes with new blood vessel formation, crucial for tumor survival. |

| DNA Interaction | Alters DNA structure, leading to reduced replication rates in cancer cells. |

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various experimental settings:

- In Vitro Studies : Research indicated that the compound effectively inhibited cell proliferation in various cancer cell lines through mechanisms involving DNA binding and angiogenesis disruption. For instance, it showed significant activity against breast cancer cells by inducing apoptosis and cell cycle arrest at the G2/M phase .

- In Vivo Studies : Animal models demonstrated that treatment with this compound led to a marked reduction in tumor size compared to control groups. In particular, it was effective in xenograft models where human tumors were implanted in mice .

- Comparative Analysis : When compared to similar compounds lacking the pyrimidine moiety, this compound exhibited enhanced biological activity, underscoring the importance of its unique structure.

Scientific Research Applications

1. Anticancer Activity

Research indicates that N-(pyrimidin-2-yl)piperidine-4-carboxamide dihydrochloride exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:

- Prostate Cancer : The compound demonstrates significant inhibitory effects on prostate cancer cell proliferation.

- Breast Cancer : Studies have indicated that it can effectively reduce the growth of breast cancer cells.

The mechanism involves binding to DNA, disrupting replication and transcription processes, leading to reduced tumor cell proliferation. Additionally, it interferes with angiogenesis, a critical process for tumor growth .

2. Protein Kinase Inhibition

The compound has been identified as a selective inhibitor of protein kinase B (Akt), which is often overexpressed in several cancers. Its selectivity over other kinases suggests potential for targeted cancer therapies .

Biological Research Applications

1. DNA Interaction Studies

This compound is utilized in studies related to DNA binding and cleavage. Its ability to interact with DNA makes it valuable for understanding molecular mechanisms involved in genetic replication and transcription .

2. Synthesis of Complex Molecules

This compound serves as an intermediate in the synthesis of other complex molecules in pharmaceutical development. Its unique structural features allow for modifications that can lead to new therapeutic agents .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human tumor xenografts in nude mice. The results showed significant tumor growth inhibition at well-tolerated doses, highlighting its potential as an anticancer agent .

Case Study 2: Selectivity for Protein Kinases

In another investigation, this compound was tested for its selectivity against various kinases involved in cancer signaling pathways. The findings revealed that it exhibited up to 150-fold selectivity for Akt over other kinases, suggesting its utility in developing targeted therapies for cancers with aberrant Akt signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Key examples include:

Table 1: Structural and Physicochemical Properties of Selected Analogs

Key Observations :

- Substituent Effects: The pyrimidin-2-yl group in the target compound is smaller and more polar than bulkier substituents like naphthyl ethyl () or pyridinyl ethyl (). This may enhance membrane permeability compared to larger analogs .

- Salt Forms : Dihydrochloride salts (target compound, ) improve solubility over free bases, critical for pharmacokinetics.

Preparation Methods

Preparation of Piperidine Carbamate Intermediate

The starting material is often a protected piperidine derivative such as 1,1-dimethylethyl (tert-butyl) piperidine-4-carboxylate or carbamate. This compound is reacted with 2-chloropyrimidine-4-carboxamide in the presence of a base (e.g., potassium carbonate) and a catalytic amount of sodium iodide in an aprotic solvent like N,N-dimethylformamide (DMF).

- Reaction conditions: Stirring at room temperature under an inert atmosphere (argon) for approximately 24 hours.

- Outcome: Formation of a protected N-(pyrimidin-2-yl)piperidine-4-carboxamide intermediate.

The crude product is extracted with dichloromethane, washed, dried, and concentrated to yield a white solid, which can be purified by recrystallization or chromatography.

Deprotection to Free Amine

The carbamate protecting group is removed by treatment with trifluoroacetic acid (TFA) in dichloromethane at elevated temperatures (around 40°C) for several hours (4.5 to 5 hours).

Formation of Dihydrochloride Salt

To improve stability and solubility, the free amine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or 2-propanol.

- Procedure: Dissolve the free base in ethanol, add 0.1 N hydrochloric acid in 2-propanol, evaporate solvents under reduced pressure, and recrystallize the residue.

- Final product: this compound as a crystalline solid with a defined melting point (typically around 140-150°C).

Representative Experimental Data

| Step | Reagents & Conditions | Product & Yield | Melting Point (°C) |

|---|---|---|---|

| Piperidine carbamate formation | 1,1-Dimethylethyl (piperidin-4-yl)carbamate, 2-chloropyrimidine-4-carboxamide, K2CO3, NaI, DMF, 24 h, RT, argon | Protected intermediate, white solid, ~85% yield | 172–174.5 |

| Deprotection | TFA/DCM, 40°C, 4.5 h | Free amine, crystalline solid | 144–148 |

| Salt formation | HCl in ethanol/2-propanol, evaporation, recrystallization | Dihydrochloride salt, crystalline solid | 140–150 (approximate) |

Alternative and Related Synthetic Approaches

Reductive amination: Some derivatives related to this compound have been prepared by reductive amination of 2-(4-oxopiperidinyl)pyrimidine-4-carboxamide with substituted phenoxyethylamines using magnesium sulfate as a drying agent in dichloromethane, followed by reduction with sodium borohydride in methanol. This method is useful for introducing additional substituents on the piperidine nitrogen but is less direct for the parent compound.

Use of protected diamines: The preparation of protected diamines analogous to tert-butyl piperidine-4-carbamate has been described, which can be adapted for the synthesis of the target compound.

Base selection and solvent choice: Potassium carbonate is the preferred base for nucleophilic substitution reactions, and DMF is the solvent of choice due to its aprotic nature and ability to dissolve both reactants and bases efficiently.

Research Findings and Optimization Notes

Reaction temperature and atmosphere: Performing the nucleophilic substitution under inert atmosphere (argon) at room temperature prevents side reactions and degradation, improving yield and purity.

Purification: Crude products are efficiently purified by recrystallization from petroleum ether, ethyl ether, or mixtures of ethanol and 2-propanol depending on the step, ensuring removal of impurities and by-products.

Salt formation: The dihydrochloride salt formation enhances the compound’s stability and handling properties, which is critical for pharmaceutical applications.

Yield considerations: Typical yields for the key steps range from 70% to 90%, depending on the scale and purification methods employed.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Product Form | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | 2-chloropyrimidine-4-carboxamide, tert-butyl piperidine-4-carbamate, K2CO3, NaI, DMF, RT, 24 h, argon | Protected intermediate | 80-85 | 172-174.5 |

| 2 | Deprotection | TFA/DCM, 40°C, 4.5 h | Free amine | 75-80 | 144-148 |

| 3 | Salt formation | HCl in ethanol/2-propanol, evaporation, recrystallization | Dihydrochloride salt | 85-90 | ~140-150 |

Q & A

Q. What are the standard protocols for synthesizing and purifying N-(pyrimidin-2-yl)piperidine-4-carboxamide dihydrochloride?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including amide coupling between a pyrimidine derivative and a piperidine-4-carboxamide precursor. For example, enantiopure analogues can be synthesized via Schotten-Baumann conditions to protect stereochemical integrity, followed by coupling with ethyl isonipecotate and hydrolysis to yield the carboxylic acid intermediate . The dihydrochloride salt is formed by treating the free base with hydrochloric acid, enhancing solubility. Purification employs column chromatography (e.g., silica gel) or recrystallization using solvents like ethanol/water mixtures to achieve >95% purity. Analytical validation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (confirming absence of allyl or benzyl impurities) is critical .

Q. How does the dihydrochloride form influence the compound’s physicochemical properties in experimental settings?

Methodological Answer: The dihydrochloride salt improves aqueous solubility (critical for in vitro assays) and stability compared to the free base. For example, similar piperidine-derived dihydrochlorides exhibit solubility >50 mg/mL in water, enabling stock solutions for cellular assays . Stability studies (e.g., thermogravimetric analysis, TGA) show decomposition temperatures >200°C, suitable for long-term storage. Researchers should account for the counterion’s impact on ionic strength in binding assays (e.g., adjust buffer concentrations to avoid interference) .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of pyrimidine ring substitutions on biological activity?

Methodological Answer: SAR studies should systematically modify the pyrimidine ring (e.g., halogenation at C5, methylation at C4) and assess effects on target binding. For example:

- Comparative binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity shifts.

- Computational docking : Model substitutions (e.g., bromine vs. chlorine) in PyMOL or Schrödinger to predict steric/electronic effects on receptor interactions .

| Analog | Substitution | Binding Affinity (IC₅₀) |

|---|---|---|

| N-(5-Bromo-pyrimidin-2-yl) | Br at C5 | 12 nM |

| N-(5-Chloro-pyrimidin-2-yl) | Cl at C5 | 45 nM |

| N-(Pyrimidin-2-yl) (Parent) | None | 210 nM |

Data from SPR studies suggest bromine’s electron-withdrawing effect enhances hydrogen bonding with kinase active sites .

Q. What methodologies are recommended to resolve contradictory data in target binding assays involving this compound?

Methodological Answer: Contradictions often arise from assay conditions (e.g., ionic strength, pH) or compound purity . To address:

- Reproducibility checks : Repeat assays in triplicate using independent compound batches (validated via LC-MS).

- Counterion control : Compare dihydrochloride vs. free base forms in parallel assays to rule out salt-specific artifacts .

- Orthogonal assays : Combine SPR with cellular thermal shift assays (CETSA) to confirm target engagement in live cells .

For purity-driven discrepancies, HPLC-MS with charged aerosol detection (CAD) can identify trace impurities (e.g., residual benzyl halides from synthesis) that inhibit off-target proteins .

Q. How can enantiomeric purity be ensured during synthesis, and what analytical techniques validate it?

Methodological Answer: Enantiomeric purity is achieved via chiral resolution (e.g., chiral HPLC with amylose-based columns) or asymmetric synthesis using enantioselective catalysts (e.g., Rhodium-BINAP complexes) . Validation requires:

- Polarimetry : Measure specific rotation ([α]D²⁵) against a racemic mixture.

- Chiral HPLC : Use a Chiralpak IC-3 column (hexane/isopropanol, 90:10) to resolve enantiomers (Rf difference ≥0.5) .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile in preclinical studies?

Methodological Answer:

- Prodrug derivatization : Introduce ester groups at the piperidine nitrogen to enhance oral bioavailability (hydrolyzed in vivo by esterases).

- Microsomal stability assays : Use liver microsomes (human/rat) with NADPH to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation). Stabilize via deuterium incorporation at vulnerable positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.